molecular formula C16H14ClNO3S B2852201 N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide CAS No. 400074-36-4

N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide

Cat. No.: B2852201
CAS No.: 400074-36-4
M. Wt: 335.8
InChI Key: BAVVAZIZAFFAHI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide is an organic compound characterized by the presence of a chlorophenyl group, a phenylsulfonyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide typically involves the reaction of 4-chlorobenzylamine with phenylsulfonylacetic acid under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine
  • N-(4-chlorophenyl)-N-(phenylsulfonyl)alanine
  • N-(4-chlorophenyl)-N-(phenylsulfonyl)valine

Uniqueness

N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and phenylsulfonyl groups, along with the acrylamide moiety, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-12(11-22(20,21)15-5-3-2-4-6-15)16(19)18-14-9-7-13(17)8-10-14/h2-10H,1,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVVAZIZAFFAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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